molecular formula C21H15ClN2O2 B11274533 N-(2-benzyl-1,3-benzoxazol-5-yl)-4-chlorobenzamide

N-(2-benzyl-1,3-benzoxazol-5-yl)-4-chlorobenzamide

Cat. No.: B11274533
M. Wt: 362.8 g/mol
InChI Key: ORKZVJWPEPAKDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-benzyl-1,3-benzoxazol-5-yl)-4-chlorobenzamide is a synthetic organic compound characterized by its complex structure, which includes a benzoxazole ring, a benzyl group, and a chlorobenzamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzyl-1,3-benzoxazol-5-yl)-4-chlorobenzamide typically involves multiple steps:

    Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of 2-aminophenol with a suitable carboxylic acid derivative.

    Benzylation: The benzoxazole intermediate is then benzylated using benzyl halides in the presence of a base such as potassium carbonate.

    Amidation: The final step involves the reaction of the benzylated benzoxazole with 4-chlorobenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control would be essential for maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the benzamide group, potentially converting it to an amine.

    Substitution: The chlorobenzamide moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Benzylamine derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(2-benzyl-1,3-benzoxazol-5-yl)-4-chlorobenzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Biological Studies: The compound is used in biochemical assays to investigate its interaction with various enzymes and receptors.

    Material Science: It can be explored for its potential use in the synthesis of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-(2-benzyl-1,3-benzoxazol-5-yl)-4-chlorobenzamide exerts its effects is primarily through its interaction with specific molecular targets:

    Enzyme Inhibition: It may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Modulation: The compound can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2-benzyl-1,3-benzoxazol-5-yl)-3-iodobenzamide: Similar structure but with an iodine atom instead of chlorine.

    N-(2-benzyl-1,3-benzoxazol-5-yl)-4-fluorobenzamide: Fluorine substitution instead of chlorine.

Uniqueness

N-(2-benzyl-1,3-benzoxazol-5-yl)-4-chlorobenzamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the chlorine atom can enhance its lipophilicity and potentially improve its binding affinity to certain biological targets compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

Molecular Formula

C21H15ClN2O2

Molecular Weight

362.8 g/mol

IUPAC Name

N-(2-benzyl-1,3-benzoxazol-5-yl)-4-chlorobenzamide

InChI

InChI=1S/C21H15ClN2O2/c22-16-8-6-15(7-9-16)21(25)23-17-10-11-19-18(13-17)24-20(26-19)12-14-4-2-1-3-5-14/h1-11,13H,12H2,(H,23,25)

InChI Key

ORKZVJWPEPAKDD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.